molecular formula C8H4N3NaO3 B8215112 Sodium 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate

Sodium 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B8215112
M. Wt: 213.13 g/mol
InChI Key: CHQDOAXOJYLARH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring fused with an oxadiazole ring, making it a versatile scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with ethyl chloroformate, followed by cyclization with sodium hydroxide to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Sodium 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological applications, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antiviral, and antifungal properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Sodium 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

    Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid and pyridine-3-carboxylic acid share structural similarities but differ in their reactivity and applications.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid and 1,2,4-oxadiazole-5-thiol have similar ring structures but exhibit different chemical properties.

Uniqueness: Sodium 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate stands out due to its combined pyridine and oxadiazole rings, which confer unique reactivity and stability. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

sodium;3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3.Na/c12-8(13)7-10-6(11-14-7)5-1-3-9-4-2-5;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQDOAXOJYLARH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N3NaO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.